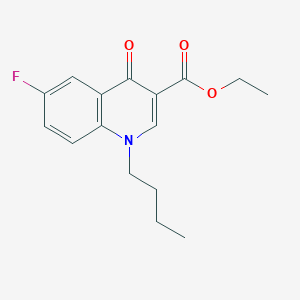

ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds generally involves the construction of the quinoline core, followed by the introduction of various functional groups . The specific synthesis route would depend on the desired substitutions on the quinoline ring.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a butyl substituent at the 1-position, and a carboxylate ester group at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The fluoro group might be susceptible to nucleophilic aromatic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate ester group could enhance its solubility in polar solvents, while the nonpolar butyl and fluoro groups might favor solubility in nonpolar solvents .Scientific Research Applications

Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of quinoline-based molecules. It has also been used to study the effects of fluoroalkyl substituents on the reactivity of quinoline-based molecules. Additionally, it has been used to study the binding affinity of quinoline-based molecules to various proteins and enzymes.

Mechanism of Action

Target of Action

Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, a similar class of compounds, inhibit the activity of dna gyrase and topoisomerase iv, preventing dna replication and ultimately leading to bacterial cell death .

Biochemical Pathways

By analogy with fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

Similar compounds like fluoroquinolones are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

Similar compounds like fluoroquinolones result in the inhibition of bacterial dna synthesis, leading to bacterial cell death .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the stability and efficacy of similar compounds .

Advantages and Limitations for Lab Experiments

The use of ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in lab experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. Additionally, its structure-activity relationships are well-understood, which makes it a useful tool for studying the effects of various substituents on the activity of quinoline-based molecules. However, there are some limitations to its use in lab experiments. Its solubility in water is limited, which can make it difficult to work with. Additionally, its reactivity can be affected by the presence of other compounds, which can make it difficult to obtain reproducible results.

Future Directions

There are a number of potential future directions for the use of ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. One possibility is to use it as a tool to study the structure-activity relationships of quinoline-based molecules in different biological systems. Additionally, it could be used to study the effects of fluoroalkyl substituents on the reactivity of quinoline-based molecules. It could also be used to study the binding affinity of quinoline-based molecules to various proteins and enzymes. Additionally, it could be used to develop new antifungal and antibacterial agents, as well as new anti-inflammatory and antioxidant agents. Finally, it could be used to study the effects of quinoline-based molecules on cell membranes and other lipids.

Synthesis Methods

Ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be synthesized through a number of methods. The most common method is the reaction between ethyl 1-butyl-6-fluoro-4-oxo-1,4-dihydroquinoline and ethyl chloroformate in the presence of a base. The reaction occurs in a two-step process, with the first step involving the formation of a quinoline-3-carboxylate intermediate, which is then hydrolyzed to form the desired product.

Safety and Hazards

properties

IUPAC Name |

ethyl 1-butyl-6-fluoro-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3/c1-3-5-8-18-10-13(16(20)21-4-2)15(19)12-9-11(17)6-7-14(12)18/h6-7,9-10H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFRSAPKGWVDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)

![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)

![N,N-dimethyl-4-[(1E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline](/img/structure/B6492681.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)

![2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492701.png)

![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)

![6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6492709.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide](/img/structure/B6492717.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6492727.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6492729.png)

![N-(4-nitrophenyl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6492737.png)

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6492759.png)

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B6492763.png)